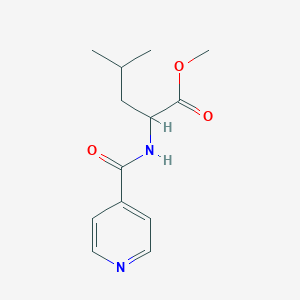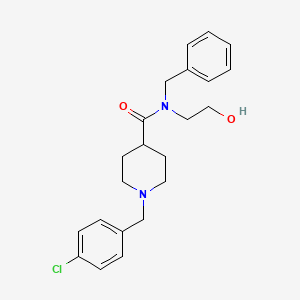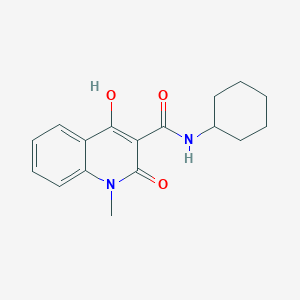![molecular formula C24H21N3S B12455271 2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)
2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol es un compuesto heterocíclico que ha despertado un interés significativo en la investigación científica debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un núcleo imidazo[2,1-b][1,3,4]tiadiazol, que está fusionado con un anillo de naftaleno y sustituido con un grupo terc-butilfenil. La combinación de estos elementos estructurales confiere propiedades químicas y físicas distintas al compuesto, lo que lo convierte en un tema de estudio valioso en varios campos.
Métodos De Preparación
La síntesis de 2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol típicamente implica reacciones de varios pasos que comienzan a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo imidazo[2,1-b][1,3,4]tiadiazol: Esto se puede lograr mediante la ciclación de derivados apropiados de tiosemicarbazida con α-halocetonas en condiciones ácidas o básicas.
Introducción del anillo de naftaleno: Este paso implica el acoplamiento del núcleo imidazo[2,1-b][1,3,4]tiadiazol con un derivado de naftaleno, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki o Heck.
Sustitución con el grupo terc-butilfenil:
Los métodos de producción industrial para este compuesto pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos, permitiendo la introducción de varios grupos funcionales. Los reactivos comunes para estas reacciones incluyen halógenos, agentes alquilantes y nucleófilos como aminas o tioles.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente implican modificaciones en los anillos aromáticos o en el núcleo imidazo[2,1-b][1,3,4]tiadiazol.
Aplicaciones Científicas De Investigación
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos compuestos heterocíclicos con posibles aplicaciones farmacéuticas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias. Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su mecanismo de acción y su potencial terapéutico.
Medicina: El compuesto se explora por su posible uso en el desarrollo de fármacos, particularmente como compuesto líder para el diseño de nuevos agentes terapéuticos.
Industria: En el sector industrial, se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED), debido a sus propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad anticancerígena puede implicar la inhibición de enzimas clave involucradas en la proliferación celular o la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto con los componentes celulares.
Comparación Con Compuestos Similares
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[2,1-b][1,3,4]tiadiazol se puede comparar con otros compuestos similares, como:
2-(4-Terc-butilfenil)-5-(4-bifenilil)-1,3,4-oxadiazol: Este compuesto comparte una sustitución similar de terc-butilfenil pero tiene un núcleo de oxadiazol en lugar de un núcleo de imidazo[2,1-b][1,3,4]tiadiazol. Las diferencias en la estructura del núcleo conducen a variaciones en la reactividad química y la actividad biológica.
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[1,2-a]piridina: Este compuesto tiene una sustitución de naftaleno similar pero presenta un núcleo de imidazo[1,2-a]piridina
2-(4-Terc-butilfenil)-6-(naftalen-2-il)imidazo[4,5-b]piridina: Otro compuesto similar con un núcleo de imidazo diferente, lo que lleva a propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H21N3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-6-naphthalen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H21N3S/c1-24(2,3)20-12-10-17(11-13-20)22-26-27-15-21(25-23(27)28-22)19-9-8-16-6-4-5-7-18(16)14-19/h4-15H,1-3H3 |
Clave InChI |
LLYZGAKNDUFBHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)


![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)

![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
